molecular formula C12H11NO2S B12541981 Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate CAS No. 870773-99-2

Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate

Cat. No.: B12541981
CAS No.: 870773-99-2
M. Wt: 233.29 g/mol
InChI Key: NBWQCSBGJVKSIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate typically involves the cyclization of thiophene derivatives with pyridine moieties. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate is unique due to its specific structural features and the combination of thieno and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

870773-99-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

ethyl 3-thieno[3,2-c]pyridin-2-ylprop-2-enoate

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)4-3-10-7-9-8-13-6-5-11(9)16-10/h3-8H,2H2,1H3

InChI Key

NBWQCSBGJVKSIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(S1)C=CN=C2

Origin of Product

United States

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